Product packaging for 4-((4-Ethynylphenyl)ethynyl)benzoic acid(Cat. No.:CAS No. 866825-55-0)

4-((4-Ethynylphenyl)ethynyl)benzoic acid

Cat. No.: B1401293
CAS No.: 866825-55-0
M. Wt: 246.26 g/mol
InChI Key: IGDGMIRIOMACJD-UHFFFAOYSA-N
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Description

4-((4-Ethynylphenyl)ethynyl)benzoic acid (IUPAC name) is a conjugated aromatic compound featuring a benzoic acid core substituted with two ethynylphenyl groups. Its synthesis involves deprotection of a trimethylsilyl (TMS)-protected precursor using LiOH in methanol/water, yielding an orange solid with 85% efficiency . The compound's rigid, linear structure, enabled by ethynyl spacers, makes it ideal for molecular electronics, where it forms self-assembled monolayers (SAMs) between gold electrodes .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H10O2 B1401293 4-((4-Ethynylphenyl)ethynyl)benzoic acid CAS No. 866825-55-0

Properties

IUPAC Name

4-[2-(4-ethynylphenyl)ethynyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O2/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(12-10-15)17(18)19/h1,3-6,9-12H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDGMIRIOMACJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743305
Record name 4-[(4-Ethynylphenyl)ethynyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866825-55-0
Record name 4-[(4-Ethynylphenyl)ethynyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Reagents

  • Hexyl 4-(ethynyl)benzoate (soluble ester intermediate)
  • 4-Bromo(trimethylsilylethynyl)benzene (protected alkyne aryl halide)
  • Palladium tetrakis(triphenylphosphine) [Pd(PPh3)4] as catalyst
  • Copper(I) iodide (CuI) as co-catalyst
  • Triethylamine (NEt3) as base and solvent
  • Tetrabutylammonium fluoride (NBu4F) for desilylation
  • Tetrabutylammonium hydroxide (NBu4OH) for hydrolysis and simultaneous desilylation

Reaction Conditions and Steps

Step Description Conditions Notes
1 Sonogashira coupling of hexyl 4-(ethynyl)benzoate with 4-bromo(trimethylsilylethynyl)benzene Pd(PPh3)4 (6 mol%), CuI (6 mol%), NEt3 solvent, reflux overnight under N2 Forms hexyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)benzoate intermediate with 75% yield
2 Desilylation of trimethylsilyl protecting group Treatment with NBu4F Reveals terminal alkyne for further coupling or functionalization
3 Chain extension by further Sonogashira coupling if needed Similar Pd/Cu catalyzed conditions Builds up the ethynyl-phenylene-ethynyl backbone
4 Hydrolysis of hexyl ester to carboxylic acid Treatment with NBu4OH Also removes any remaining trimethylsilyl groups, yielding 4-((4-ethynylphenyl)ethynyl)benzoic acid

Purification

  • Column chromatography on silica gel using hexane/dichloromethane mixtures.
  • Final product obtained as a white solid after solvent removal.
  • The use of hexyl esters as intermediates improves solubility, facilitating purification and characterization.
  • Combustion analysis of the final acid is complicated by thermal stability and decomposition patterns, with thermal gravimetric analysis coupled to mass spectrometry (TGA-MS) revealing loss of CO/CO2 and acetylene at elevated temperatures (~450 °C and 791 °C respectively).
  • NMR (1H, 13C) and mass spectrometry (ESI-MS, ASAP-MS) confirm the structure and purity of intermediates and final product.
  • The synthetic route avoids the use of methyl esters due to their poor solubility and handling difficulties.
Parameter Details
Catalyst Pd(PPh3)4 (6 mol%)
Co-catalyst CuI (6 mol%)
Base Triethylamine (NEt3)
Solvent NEt3 (also acts as solvent), hexane:ethanol (2:1) for film preparation
Temperature Reflux (approx. 80-90 °C)
Reaction Time Overnight (~12-16 hours)
Yield (key intermediate) ~75%
Final step Hydrolysis with NBu4OH, simultaneous desilylation
Purification Silica gel chromatography (hexane:CH2Cl2 mixtures)
Analytical methods 1H and 13C NMR, ESI-MS, ASAP-MS, TGA-MS
  • The Sonogashira coupling is the cornerstone reaction, enabling the formation of the ethynyl linkages between aromatic rings.
  • Protecting groups such as trimethylsilyl are critical to control reactivity and prevent polymerization or side reactions during coupling steps.
  • The carboxylic acid group is introduced via hydrolysis of ester intermediates, which also improves handling and solubility during synthesis.
  • The synthetic methodology is applicable to related phenylene–ethynylene oligomers and can be adapted for scale-up with attention to catalyst loading and purification steps.

The preparation of this compound is efficiently achieved through a series of palladium-catalyzed Sonogashira cross-coupling reactions, strategic use of protecting groups, and ester hydrolysis. The use of hexyl ester intermediates enhances solubility and purification, while careful control of reaction conditions ensures high yields and purity. Analytical data confirms the successful synthesis and structural integrity of the compound, supporting its utility in advanced molecular electronics research.

Chemical Reactions Analysis

Types of Reactions

4-((4-Ethynylphenyl)ethynyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce alkanes or alcohols .

Scientific Research Applications

4-((4-Ethynylphenyl)ethynyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Ethynylphenyl)ethynyl)benzoic acid involves its interaction with specific molecular targets and pathways. The ethynyl groups can participate in π-π stacking interactions with aromatic residues in proteins or nucleic acids, influencing their structure and function. Additionally, the carboxylic acid group can form hydrogen bonds with biological molecules, affecting their activity .

Comparison with Similar Compounds

Structural Variations and Functional Groups

Compound Name Key Structural Features Functional Groups/Substituents Applications
4-((4-Ethynylphenyl)ethynyl)benzoic acid Two ethynylphenyl groups attached to benzoic acid -COOH, -C≡C- Molecular electronics
(4-((4-((4-Mercaptophenyl)ethynyl)phenyl)ethynyl)benzoic acid Ethynylphenyl groups + terminal thiol (-SH) -COOH, -C≡C-, -SH Gas sensors (SAMs for target capture)
4-Cyano-2,6-bis((TIPS)ethynyl)benzoic acid (11u) Bulky TIPS groups, cyano substituent -CN, -C≡C-Si(iPr)₃ Organic synthesis intermediates
Bexarotene (4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid) Naphthyl group instead of phenyl -COOH, -C≡C-, polycyclic aromatic Retinoid X receptor agonist (pharmaceutical)
4-((1-Carboxypentyl)oxy)-2-hydroxy-5-((2-methoxyphenyl)ethynyl)benzoic acid (4k) Alkoxy chain, methoxyphenyl substituent -COOH, -OCH₃, -C≡C- Proteasome phosphatase inhibitors

Key Observations :

  • The terminal functional group dictates application: thiol (-SH) enables SAMs for sensors, while benzoic acid (-COOH) facilitates anchoring to metal surfaces in electronics.
  • Bulky substituents (e.g., TIPS in 11u) reduce reactivity but enhance solubility , whereas linear ethynyl groups promote conjugation for electronic applications .
  • Biological activity in compounds like bexarotene requires extended aromatic systems (naphthyl), absent in the target compound .

Key Observations :

  • The target compound’s synthesis is high-yielding (85%) due to straightforward deprotection , whereas TIPS-substituted derivatives (e.g., 11u) show lower yields due to steric hindrance .
  • Biological analogs (e.g., 4k) require multi-step protocols, including HPLC purification, reducing efficiency .

Physical and Electronic Properties

Compound Melting Point (°C) Energy Gap (eV) Notable Properties
Target compound Not reported N/A High conductivity in SAMs
11u 165–167 N/A Crystalline solid, soluble in THF
EBTEBA (from ) N/A 2.1 Red-shifted absorption, DSSC efficiency
4k Not reported N/A Binds UBLCP1 protease (IC₅₀ = 0.8 µM)

Key Observations :

  • Ethynyl groups in EBTEBA reduce energy gaps (2.1 eV), enhancing solar cell performance . The target compound’s conductivity in SAMs suggests similar conjugation benefits .
  • Melting points vary with substituents: cyano (11u) > methoxycarbonyl (11x) due to polarity and packing .

Biological Activity

4-((4-Ethynylphenyl)ethynyl)benzoic acid (commonly referred to as EPEBA) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of EPEBA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

EPEBA is characterized by the following molecular structure:

  • Molecular Formula : C18H14
  • Molecular Weight : 226.3 g/mol

The compound contains ethynyl groups attached to a phenyl ring, which enhances its reactivity and interaction with biological targets.

EPEBA exhibits its biological activity through various mechanisms:

  • Enzyme Inhibition : EPEBA has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways critical for cell growth and differentiation.
  • Antioxidant Activity : The compound demonstrates antioxidant properties, which may protect cells from oxidative stress.

Biological Activities

The biological activities of EPEBA include:

  • Anticancer Properties : Studies have indicated that EPEBA may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, in vitro assays have shown significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
PC-3 (Prostate Cancer)20Cell cycle arrest
  • Antimicrobial Activity : Preliminary studies suggest that EPEBA possesses antimicrobial properties against several bacterial strains. Its efficacy varies with concentration, indicating a dose-dependent response.

Case Studies

  • Anticancer Study : A recent study evaluated the effects of EPEBA on MCF-7 breast cancer cells. Results indicated that treatment with EPEBA at concentrations ranging from 5 to 50 µM led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher doses. The study concluded that EPEBA could be a promising candidate for further development as an anticancer agent.
  • Antimicrobial Evaluation : In another investigation, EPEBA was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, suggesting potential as a novel antimicrobial agent.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of compounds similar to EPEBA. For instance, derivatives with additional functional groups have shown improved potency against specific targets.

Comparative Analysis

CompoundActivity TypeIC50/ MICReference
EPEBAAnticancer15 µM
4-(6-Chloropyridazin-4-yl)morpholineAntimicrobial32 µg/mL
Novel Derivative AEnhanced Anticancer10 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-((4-Ethynylphenyl)ethynyl)benzoic acid, and how can reaction conditions be optimized for high purity?

  • Methodology : A one-pot, two-step synthesis is commonly employed, starting with Sonogashira coupling to introduce ethynyl groups to the benzoic acid core. Critical parameters include catalyst choice (e.g., Pd/Cu for cross-coupling), solvent purity (anhydrous THF or DMF), and temperature control (60–80°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures >98% purity, as validated by HPLC and ¹H NMR .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology :

  • FTIR : Confirms ethynyl (C≡C stretch ~2100 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) functional groups.
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and ethynyl carbon signals (δ 80–90 ppm).
  • LC-MS : Quantifies molecular ion peaks (e.g., [M+H]⁺ at m/z 287) and detects impurities .

Advanced Research Questions

Q. How does the conjugated ethynyl backbone of this compound enhance charge transport in molecular electronic devices, and what experimental approaches validate this?

  • Methodology : The oligo(phenylene–ethynylene) backbone enables π-electron delocalization, facilitating conductivity. Experimental validation includes:

  • Langmuir-Blodgett (LB) Monolayers : Formation of oriented films on gold substrates, monitored via AFM topography (2.0 × 2.0 µm² resolution) to ensure uniform thickness .
  • I-V Characterization : Conductive AFM (Peak Force Tunneling mode) measures current-voltage curves, showing ohmic behavior with low resistance (~10⁴ Ω) .

Q. What computational strategies predict the electronic properties of this compound, and how do they compare to experimental results?

  • Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., ~3.2 eV), while Time-Dependent DFT (TD-DFT) predicts absorption spectra (λmax ~350 nm). Experimental UV-vis data (λmax ~340 nm) align with computational results, with deviations (<10 nm) attributed to solvent effects .

Q. How can researchers resolve contradictions in electrical measurements caused by monolayer defects or nanoparticle penetration in device fabrication?

  • Methodology :

  • Surface-Enhanced Raman Spectroscopy (SERS) : Verifies covalent Au–C bond formation between gold nanoparticles (GNPs) and terminal alkynes, ruling out GNP aggregation .
  • X-ray Photoemission Spectroscopy (XPS) : Detects sulfur or oxygen contamination (binding energies ~163 eV for S 2p or ~532 eV for O 1s) that may alter conductivity .

Q. What role does this compound play in organic dye-sensitized solar cells (DSSCs), and how can its performance be optimized?

  • Methodology : As a spacer-acceptor in D-π-A dyes (e.g., PT-EBTEBA), it reduces recombination losses. Optimization strategies include:

  • Co-sensitization : Pairing with complementary dyes (e.g., PT-BTBA) to broaden light absorption.
  • Electrolyte Tuning : Using iodide-free electrolytes (e.g., Co²⁺/³⁺ redox couples) to enhance open-circuit voltage (Voc) .

Key Research Recommendations

  • Prioritize in situ SERS during device fabrication to monitor Au–C bond formation.
  • Combine DFT with machine learning to predict synthetic pathways for derivatives with narrower bandgaps.
  • Explore LB film annealing (50–100°C) to improve monolayer crystallinity and device reproducibility .

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